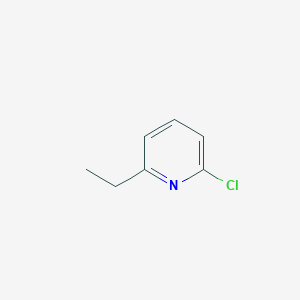

2-Chloro-6-ethylpyridine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-6-ethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-2-6-4-3-5-7(8)9-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLXXZQDFZQLMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 2 Chloro 6 Ethylpyridine

Nucleophilic Aromatic Substitution (SNAr) at the Chloro-Substituted Position

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for 2-Chloro-6-ethylpyridine. The mechanism involves the addition of a nucleophile to the pyridine (B92270) ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the elimination of the chloride leaving group to restore aromaticity. researchgate.netyoutube.com The electron-deficient nature of the pyridine ring is crucial for stabilizing the negative charge in the intermediate, thereby facilitating this reaction. youtube.com

The kinetics of SNAr reactions involving substituted 2-chloropyridines have been a subject of detailed study. These reactions typically follow second-order kinetics, being first order in both the heteroaromatic substrate and the nucleophile. researchgate.net A multivariate linear regression model has been developed to predict the free energies of activation (ΔG‡) for SNAr reactions, demonstrating a robust relationship between experimental rates and computationally derived molecular descriptors. chemrxiv.orgresearchgate.net

For a series of 74 unique heteroaryl electrophiles, including substituted 2-chloropyridines, reaction rates were found to span six orders of magnitude. chemrxiv.orgrsc.org The free energy of activation for the reaction of 2-chloro-6-methylpyridine (B94459) (a close analog of this compound) with benzyl (B1604629) alkoxide in DMSO was determined to be slightly higher than that of the parent 2-chloropyridine (B119429), indicating a modest rate-decreasing effect of the alkyl group. chemrxiv.orgrsc.org This is consistent with Arrhenius parameters evaluated for similar reactions. researchgate.net

Table 1: Comparative Free Energies of Activation (ΔG‡) for SNAr Reactions with Benzyl Alkoxide

| Electrophile | ΔG‡ (kJ mol⁻¹) | Reference |

|---|---|---|

| 2-Chloropyridine | 88.8 | chemrxiv.orgrsc.org |

| 2-Chloro-6-methylpyridine | 90.8 | chemrxiv.orgrsc.org |

This interactive table provides a comparison of activation energies for SNAr reactions. The data for 2-chloro-6-methylpyridine serves as a close proxy for this compound.

The formation of a zwitterionic Meisenheimer complex is often the rate-determining step in these reactions. researchgate.netudd.cl Large negative ρ values obtained from Hammett plots for reactions with substituted anilines suggest a significant development of positive charge on the nucleophile's nitrogen atom in a highly zwitterionic transition state. researchgate.net

The rate and regioselectivity of SNAr reactions are significantly influenced by both electronic and steric factors.

Electronic Factors: The reactivity of the electrophile is correlated with the energy of its Lowest Unoccupied Molecular Orbital (LUMO). wuxibiology.com A lower LUMO energy generally corresponds to a faster reaction rate. For substituted 2-chloropyridines, an excellent linear correlation has been observed between reactivity and the relevant LUMO or LUMO+1 orbital energy. wuxibiology.com The ethyl group at the C6 position is a weak electron-donating group, which slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted 2-chloropyridine. Conversely, electron-withdrawing substituents on the pyridine ring generally enhance the reaction rate. researchgate.net

Steric Factors: The ethyl group at the C6 position, adjacent to the reaction center, introduces steric hindrance. This can slow down the rate of nucleophilic attack compared to the less hindered 2-chloropyridine. wuxibiology.com This effect is observed in the slightly higher activation energy for 2-chloro-6-methylpyridine compared to 2-chloropyridine. chemrxiv.orgrsc.org In cases with very bulky substituents, steric hindrance can become a dominant factor in determining the reaction pathway. wuxibiology.com

The outcome of SNAr reactions on this compound is highly dependent on the nature of the nucleophile and the reaction conditions employed.

Nucleophiles: A wide range of nucleophiles can be used, including alkoxides, phenoxides, amines, and thiols. udd.clacs.org The nucleophilicity of the attacking species is a key determinant of the reaction rate. For instance, studies with substituted anilines show a clear dependence of the rate constant on the electron density of the aniline's nitrogen atom. researchgate.net More basic nucleophiles generally react faster, as indicated by Brønsted correlations. nih.gov

Solvents: The choice of solvent plays a critical role. Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) are particularly effective at accelerating SNAr reactions. rsc.org They can solvate the cationic portion of the transition state, thereby stabilizing it and increasing the reaction rate. nih.gov Reactions in solvent mixtures, such as methanol-DMSO, show that changes in solvent composition can have dramatic effects on the rate coefficients. nih.gov

Temperature: As with most chemical reactions, increasing the temperature generally increases the rate of substitution. However, some SNAr reactions on halopyridines can proceed under relatively mild conditions, even at room temperature, particularly with highly activated substrates or strong nucleophiles. acs.orgrsc.org In some cases, forcing conditions with high temperatures are required for less reactive systems. acs.orgrsc.org

Electrophilic Aromatic Substitution Reactivity of the Pyridine Ring

In stark contrast to its high reactivity towards nucleophiles, the pyridine ring in this compound is strongly deactivated towards electrophilic aromatic substitution (EAS). The ring nitrogen acts as a powerful electron-withdrawing group via an inductive effect, making the ring electron-deficient and thus a poor nucleophile. masterorganicchemistry.com

Furthermore, under the acidic conditions typically required for EAS reactions (e.g., nitration or sulfonation), the basic nitrogen atom is protonated. masterorganicchemistry.com This creates a pyridinium (B92312) cation, which is even more strongly deactivated towards attack by an electrophile. Consequently, electrophilic aromatic substitution on this compound is generally difficult and requires harsh reaction conditions. If a reaction were to occur, the directing effects of the chloro (ortho-, para-directing) and ethyl (ortho-, para-directing) substituents would compete with the deactivating and meta-directing influence of the protonated ring nitrogen.

Metal-Catalyzed Cross-Coupling Reactions Involving this compound

The chlorine atom at the C2 position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the construction of new carbon-carbon bonds. These reactions are fundamental in modern organic synthesis for creating complex molecular architectures. nih.govyonedalabs.com While aryl bromides and iodides are often more reactive, significant advances in catalyst systems have made the use of more abundant and less expensive aryl chlorides, like this compound, highly efficient. nih.govnih.gov

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. yonedalabs.comrsc.org 2-Chloropyridines are effective substrates in Suzuki-Miyaura couplings, sometimes showing better reactivity than their bromo-counterparts due to a lower tendency to undergo homocoupling side reactions. nih.gov The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. yonedalabs.com

Table 2: Representative Suzuki-Miyaura Coupling of a 2-Chloropyridine Derivative

| Substrate | Coupling Partner | Catalyst System | Base | Solvent/Temp | Yield | Reference |

|---|

This interactive table shows a typical Suzuki-Miyaura reaction involving a 2-chloropyridine, illustrating the conditions used for such transformations.

Stille Coupling: The Stille reaction involves the coupling of an organohalide with an organotin compound, catalyzed by palladium. harvard.eduacs.org This method has been successfully applied to functionalize halopyridines. mdpi.com In systems containing both chlorine and bromine atoms, chemoselective coupling can often be achieved, with the more reactive C-Br bond reacting preferentially, leaving the C-Cl bond intact for subsequent transformations. rsc.org However, by adjusting conditions, the C-Cl bond can also be coupled.

Table 3: Representative Stille Coupling of a Halopyridine Derivative

| Substrate | Coupling Partner | Catalyst | Solvent/Temp | Product | Yield | Reference |

|---|

This interactive table demonstrates the chemoselective nature of Stille coupling on a dihalopyridine, a principle applicable to derivatives of this compound.

Negishi Coupling: This reaction cross-couples an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. illinois.eduuni-muenchen.de The Negishi reaction is a powerful tool for C-C bond formation and has been used effectively with chloropyridine substrates. mdpi.com For example, 2-chloro-6-methylpyridine has been synthesized in high yield via a chemoselective Negishi coupling, demonstrating the utility of this reaction for 2-chloro-6-alkylpyridines. researchgate.net

Table 4: Representative Negishi Coupling of a Halopyridine Derivative

| Substrate | Coupling Partner | Catalyst | Product | Yield | Reference |

|---|

This interactive table provides an example of a chemoselective Negishi reaction to form a 2-chloro-6-methylpyridine structure, highlighting the reaction's applicability.

Buchwald-Hartwig Amination and Other C-Heteroatom Couplings

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming carbon-nitrogen (C-N) bonds. libretexts.org This reaction is applicable to this compound, enabling the introduction of a wide range of amino groups at the C2 position. The general mechanism involves the oxidative addition of the chloro-substituted pyridine to a palladium(0) complex, followed by coordination of the amine and subsequent reductive elimination to yield the aminated product and regenerate the catalyst. libretexts.org

A study on the Buchwald-Hartwig coupling of 2-chloro-6-methylpyridine with benzenepropanamine using a [(cinnamyl)PdCl]2 catalyst and a t-BuXPhos ligand in an aqueous medium demonstrated high efficiency, achieving a 92% yield of the corresponding N-substituted product. rsc.org While this specific example uses the methyl-substituted analogue, the principles are directly applicable to this compound. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. libretexts.org

Beyond C-N bond formation, palladium-catalyzed cross-coupling reactions can also be employed to form other carbon-heteroatom bonds, such as carbon-sulfur (C-S) and carbon-phosphorus (C-P) bonds. For instance, the chlorine atom can be substituted by thiols to introduce sulfur-containing moieties. Additionally, visible-light-induced C-P bond formation has been demonstrated for 2-chloropyridines, yielding chiral phosphine oxides with high enantioselectivity. rsc.org

| Reaction Type | Catalyst/Reagent | Substrate Example | Product Type | Yield | Reference |

| Buchwald-Hartwig Amination | [(cinnamyl)PdCl]2 / t-BuXPhos | 2-Chloro-6-methylpyridine | N-Aryl/alkyl-6-methylpyridin-2-amine | 92% | rsc.org |

| C-P Coupling | Visible light / NaOH | 2-Chloro-6-methylpyridine | Chiral phosphine oxide | 86% | rsc.org |

| C-S Coupling | Thiol | 2-Chloro-6-methylpyridine-4-carboxylic acid | Thioether derivative | - |

Oxidation and Reduction Chemistry of this compound

The nitrogen atom of the pyridine ring in this compound can be selectively oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. bme.hugoogle.com The resulting N-oxide is a valuable intermediate for further functionalization of the pyridine ring. For instance, pyridine N-oxides can undergo rearrangements like the Polonovski rearrangement to introduce substituents at the C2 position. bme.hu The N-oxide group significantly alters the electronic properties of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic attack.

A general method for the synthesis of pyridine-N-oxides involves reacting the parent pyridine with m-CPBA in dichloromethane. google.com This method has been shown to be effective for various substituted pyridines, including 2-chloro-5-methylpyridine (B98176), resulting in high purity and yield. google.com

The chloro group in this compound can be removed through reduction. Catalytic hydrogenation is a common method, where the compound is treated with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. evitachem.com This process selectively reduces the carbon-chlorine bond, yielding 6-ethylpyridine.

Alternatively, other reducing agents can be employed. For instance, rhodium nanoparticles have been shown to catalyze the dehalogenation of chlorobenzenes and the hydrogenation of pyridines. researchgate.net While not specifically demonstrated for this compound, this methodology presents a potential route for its reduction.

It is important to note that the choice of reducing agent can influence the outcome. For example, stronger reducing agents like lithium aluminum hydride (LiAlH4) can potentially reduce the pyridine ring itself to a piperidine (B6355638) derivative, although this is generally less common for chloropyridines.

| Reaction Type | Reagent/Catalyst | Product | Reference |

| N-Oxidation | m-CPBA | This compound-N-oxide | google.com |

| Catalytic Hydrogenation (Dechlorination) | H2 / Pd-C | 6-Ethylpyridine | evitachem.com |

| Dehalogenation | Rhodium nanoparticles | 6-Ethylpyridine | researchgate.net |

Radical Chemistry and Photochemical Transformations

This compound can participate in radical and photochemical reactions. The chlorine atom can be a leaving group in radical substitution reactions. For instance, side-chain chlorination of 2-chloro-methylpyridines can be achieved by reacting with chlorine radicals, which can be generated using radical initiators like azobisisobutyronitrile (AIBN) or by UV irradiation. googleapis.com This suggests that the ethyl group of this compound could potentially undergo similar radical halogenation.

Reactivity in Cycloaddition and Condensation Reactions for Novel Heterocycles

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. libretexts.org While the pyridine ring itself is generally not a reactive diene in Diels-Alder reactions, its derivatives can participate in other types of cycloadditions. For example, [3+2] cycloaddition reactions involving pyridazinium ylides have been used to synthesize fused heterocyclic systems. nih.gov

Condensation reactions provide another avenue for the synthesis of novel heterocycles from this compound. The chlorine atom can be displaced by nucleophiles, and the ethyl group can potentially be functionalized to participate in condensation reactions. For instance, Knoevenagel condensation of aldehydes or ketones with active methylene (B1212753) compounds is a common method for preparing substituted pyridines. google.com While not a direct reaction of this compound, this highlights a general strategy for pyridine synthesis that could be adapted for its derivatives.

The condensation of malonyl chloride with monosubstituted acetonitriles has been shown to produce 3-substituted 2-chloro-4,6-dihydroxypyridine (B1505704) derivatives. rsc.org This type of reaction demonstrates the potential of using substituted pyridines as precursors for more complex heterocyclic structures.

Computational and Theoretical Investigations of 2 Chloro 6 Ethylpyridine

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, energies, and other electronic properties with a good balance of accuracy and computational cost. For 2-Chloro-6-ethylpyridine, DFT calculations, likely employing a basis set such as B3LYP/6-311++G(d,p), can elucidate its fundamental electronic characteristics. scispace.comtandfonline.com

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, characterizing its nucleophilicity, while the LUMO indicates its capacity to accept electrons, defining its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap implies higher reactivity and lower stability. nih.gov For substituted pyridines, the distribution of HOMO and LUMO orbitals is often spread across the molecule, influencing its interaction with other chemical species. scispace.com

Table 1: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound

| Parameter | Predicted Energy (eV) |

| EHOMO | -6.5 to -7.5 |

| ELUMO | -0.5 to -1.5 |

| HOMO-LUMO Gap (ΔE) | 5.0 to 7.0 |

| Note: These values are estimations based on computational studies of similar pyridine (B92270) derivatives and may vary depending on the specific computational method and basis set used. |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP surface displays regions of varying electrostatic potential, typically color-coded. Red areas indicate negative potential, rich in electrons, and are prone to electrophilic attack. Conversely, blue areas signify positive potential, electron-deficient regions, which are susceptible to nucleophilic attack. researchgate.net

For this compound, the nitrogen atom of the pyridine ring is expected to be a region of high negative potential, making it a likely site for protonation and interaction with electrophiles. The hydrogen atoms of the ethyl group and the aromatic ring will exhibit positive potential. The chlorine atom, being electronegative, will also influence the charge distribution on the ring. scispace.comrsc.org

Quantum chemical calculations allow for the determination of several global reactivity descriptors that provide a quantitative measure of a molecule's reactivity. These descriptors are derived from the HOMO and LUMO energies. scispace.com

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO)/2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): Is the reciprocal of chemical hardness (S = 1/η) and indicates the ease of electron cloud polarization. Soft molecules are generally more reactive.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ²/2η, where μ is the electronic chemical potential (μ ≈ -(EHOMO + ELUMO)/2). scirp.org

Table 2: Predicted Global Reactivity Descriptors for this compound

| Descriptor | Predicted Value |

| Electronegativity (χ) (eV) | 3.5 - 4.5 |

| Chemical Hardness (η) (eV) | 2.5 - 3.5 |

| Chemical Softness (S) (eV⁻¹) | 0.28 - 0.40 |

| Electrophilicity Index (ω) (eV) | 1.7 - 2.5 |

| Note: These values are estimations based on theoretical studies of analogous substituted pyridines. |

Prediction and Interpretation of Spectroscopic Data

Computational methods are also employed to predict and interpret various spectroscopic data, providing a deeper understanding of the molecule's structure and vibrational modes.

Theoretical calculations of vibrational frequencies using DFT can aid in the assignment of experimental Fourier-Transform Infrared (FT-IR) and Raman spectra. core.ac.uk By calculating the harmonic vibrational frequencies, it is possible to correlate them with the observed spectral bands. It is common practice to scale the calculated frequencies to better match the experimental data, accounting for anharmonicity and other systematic errors in the computational methods.

For this compound, characteristic vibrational modes would include the C-H stretching of the ethyl group and the pyridine ring, C-C and C-N stretching vibrations of the ring, and the C-Cl stretching vibration. The calculated spectra for related molecules like 2-chloro-6-methylpyridine (B94459) provide a basis for these assignments. acs.orgsigmaaldrich.com

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |

| C-H stretching (aromatic) | 3050 - 3150 |

| C-H stretching (aliphatic) | 2850 - 3000 |

| C=N stretching | 1550 - 1600 |

| C=C stretching (ring) | 1400 - 1500 |

| C-Cl stretching | 600 - 800 |

| Note: These are predicted ranges based on studies of similar compounds and may require scaling for direct comparison with experimental spectra. |

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, often using the Gauge-Including Atomic Orbital (GIAO) method, can be a powerful tool for structure elucidation. researchgate.net The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment. chemistrysteps.com

For this compound, the chemical shifts of the protons and carbons on the pyridine ring will be influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atom, as well as the electron-donating effect of the ethyl group. The protons of the ethyl group (CH₂ and CH₃) will have characteristic shifts in the aliphatic region. pitt.edu Conformational changes, such as the rotation of the ethyl group, can also have a subtle effect on the calculated chemical shifts.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | 150 - 155 |

| C3 | 7.0 - 7.5 | 120 - 125 |

| C4 | 7.5 - 8.0 | 135 - 140 |

| C5 | 6.8 - 7.3 | 118 - 123 |

| C6 | - | 160 - 165 |

| CH₂ (ethyl) | 2.7 - 3.2 | 25 - 30 |

| CH₃ (ethyl) | 1.2 - 1.7 | 12 - 17 |

| Note: Chemical shifts are relative to a standard reference (e.g., TMS) and are influenced by the solvent. These are estimated ranges based on data for similar structures. |

UV-Visible Absorption Spectra Simulation and Electronic Transitions

The electronic absorption properties of this compound are computationally investigated using quantum mechanical models, primarily Time-Dependent Density Functional Theory (TD-DFT). This method has proven effective for predicting the electronic transitions and UV-Visible spectra of related pyridine derivatives. tandfonline.commdpi.com Simulations are typically performed using a hybrid functional, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), which offers a balance between computational cost and accuracy. tandfonline.com

The analysis of the UV-Vis spectrum focuses on identifying the primary electronic transitions. For pyridine-based compounds, these transitions are generally categorized as π→π* and n→π. The π→π transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring, are typically high in intensity. researchgate.net The n→π* transitions, resulting from the excitation of a non-bonding electron (from the nitrogen lone pair) to a π* antibonding orbital, are characteristically weaker.

Computational models also allow for the investigation of solvent effects on the electronic spectra. researchgate.net The use of a Polarizable Continuum Model (PCM) can simulate the influence of different solvent environments on the absorption wavelengths (λmax). For n→π* transitions, a blue shift (hypsochromic shift) is often observed with increasing solvent polarity. researchgate.net Conversely, π→π* transitions may exhibit a red shift (bathochromic shift) in polar solvents. Theoretical calculations can quantify these shifts and provide insights into the nature of the solute-solvent interactions. researchgate.net

Table 1: Simulated Electronic Transitions for this compound

This table presents hypothetical data based on typical results for similar compounds.

| Transition | Calculated λmax (Gas Phase) (nm) | Calculated λmax (Ethanol) (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S0 → S1 | 275 | 270 | 0.008 | n→π* |

| S0 → S2 | 258 | 262 | 0.150 | π→π* |

Mechanistic Studies through Computational Modeling

Computational modeling serves as a powerful tool for elucidating the mechanisms of reactions involving this compound. Density Functional Theory (DFT) is widely employed to map out potential energy surfaces for reactions such as nucleophilic aromatic substitution (SNAr), which is a characteristic reaction for halopyridines. chemrxiv.orgresearchgate.net These computational studies provide detailed insights into the step-by-step molecular transformations that are often difficult to capture experimentally. researchgate.net

By modeling the interactions between this compound and a nucleophile, researchers can identify key intermediates and transition states along the reaction coordinate. rsc.org This approach allows for the comparison of different possible reaction pathways, helping to predict which one is energetically most favorable. For instance, in an SNAr reaction, DFT calculations can model the initial addition of the nucleophile to the pyridine ring to form a Meisenheimer-like intermediate, followed by the departure of the chloride leaving group. researchgate.net

A critical aspect of mechanistic studies is the characterization of the transition state (TS), which represents the highest energy point along the reaction pathway. tumkuruniversity.ac.in Computational methods, such as synchronous transit-guided quasi-Newton (QST2) or nudged elastic band (NEB) methods, are used to locate the precise geometry of the TS. Frequency calculations are then performed to confirm the nature of the stationary point; a true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the transition state is identified, its energy can be calculated, which allows for the determination of the activation energy (Ea) or, more comprehensively, the Gibbs free energy of activation (ΔG‡). tumkuruniversity.ac.inrsc.org This value is crucial for predicting the rate of a reaction. Studies on the closely related 2-chloro-6-methylpyridine have determined the ΔG‡ for its SNAr reaction with benzyl (B1604629) alkoxide, providing a quantitative measure of its reactivity. nih.govrsc.org These calculations demonstrate how electronic effects from the substituents on the pyridine ring influence the energy barrier of the reaction. chemrxiv.org

Table 2: Representative Calculated Activation Energies for SNAr Reactions of Halopyridines

Data derived from studies on similar compounds.

| Electrophile | Nucleophile | Solvent | Calculated ΔG‡ (kJ/mol) | Reference |

|---|---|---|---|---|

| 2-Chloropyridine (B119429) | Benzyl Alkoxide | DMSO | 88.8 | rsc.org |

The solvent environment can significantly impact reaction rates and even alter the preferred reaction mechanism. researchgate.net Computational modeling accounts for these effects through the use of implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, which is computationally efficient for calculating the bulk electrostatic effects of the solvent on the solute. smolecule.com

These models are used to calculate the energies of reactants, intermediates, transition states, and products in different solvents, thereby revealing the solvent's role in stabilizing or destabilizing specific points along the reaction pathway. rsc.org For reactions involving charged species, such as the formation of an anionic Meisenheimer complex in SNAr, polar solvents are computationally shown to stabilize the transition state more than the reactants, leading to a lower activation energy and an accelerated reaction rate, consistent with experimental observations. smolecule.com

Conformational Analysis and Molecular Dynamics Simulations

While the pyridine ring of this compound is inherently planar, the presence of the ethyl substituent introduces conformational flexibility. researchgate.net Conformational analysis, performed using computational methods, involves mapping the potential energy of the molecule as a function of the torsion angle of the C-C bond of the ethyl group. This analysis helps to identify the lowest energy (most stable) conformations.

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. nih.gov By simulating the motion of atoms in a defined environment (e.g., in a solvent box), MD can explore the accessible conformational space and the transitions between different conformations. lambris.com These simulations offer insights into the flexibility of the ethyl group and how its orientation might be influenced by interactions with surrounding solvent molecules. This information is valuable for understanding how the molecule's shape might affect its reactivity and intermolecular interactions.

Investigation of Intermolecular Interactions and Self-Assembly

The non-covalent interactions that a molecule of this compound can participate in are key to understanding its physical properties and its potential to form larger, ordered structures through self-assembly. nih.gov Computational chemistry provides tools to investigate these interactions in detail. The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing chlorine atom, allows for π-π stacking interactions with other aromatic rings. uomphysics.net

Quantum chemical calculations can be used to analyze the geometry and energy of dimers or larger clusters of this compound, revealing the preferred modes of interaction. Techniques like Natural Bond Orbital (NBO) analysis can identify and quantify the stabilizing donor-acceptor interactions, such as those between the lone pair of one nitrogen atom and the π* orbitals of an adjacent ring. tandfonline.com Furthermore, the Quantum Theory of Atoms in Molecules (QTAIM) can be applied to analyze the electron density topology to characterize weak interactions like hydrogen bonds (if suitable donors are present) and halogen bonds. researchgate.netuomphysics.net Understanding these fundamental interactions is the first step in predicting whether the molecule can undergo supramolecular self-assembly into well-defined nanostructures. acs.orgrsc.org

Applications of 2 Chloro 6 Ethylpyridine As a Chemical Synthon and Ligand in Advanced Research

Building Block in Complex Organic Synthesis

2-Chloro-6-ethylpyridine serves as a versatile building block in the intricate field of organic synthesis, providing a valuable scaffold for the construction of more complex molecules. cymitquimica.com Its unique electronic and steric properties, conferred by the chlorine atom at the 2-position and the ethyl group at the 6-position of the pyridine (B92270) ring, make it a sought-after precursor in the synthesis of a wide array of organic compounds.

Access to Polyfunctionalized Pyridine Derivatives

The reactivity of the chlorine atom in this compound allows for its substitution with various nucleophiles, opening pathways to a diverse range of polyfunctionalized pyridine derivatives. This reactivity is a cornerstone of its utility in synthetic chemistry. For instance, the chloro group can be displaced by a variety of substituents, including but not limited to hydrogen, iodine, hydroxyl groups, thiols, lithium, carboxylic acids, aldehydes, phenyl groups, piperidine (B6355638), and azide (B81097) groups (which can lead to the formation of a tetrazole ring). The aldehyde derivative can be further modified into oximes, hydrazones, and acrylic acid derivatives. researchgate.net This extensive reactivity enables chemists to introduce a wide array of functional groups onto the pyridine core, thereby tailoring the molecule's properties for specific applications in medicinal chemistry and materials science.

Furthermore, Stille-type cross-coupling reactions provide a powerful method for creating functionalized 2,2'-bipyridines and 2,2':6',2''-terpyridines. acs.org These reactions, which involve the coupling of an organostannane with an organic halide, are instrumental in synthesizing complex N-heterocyclic compounds that are of significant interest as chelating ligands for transition-metal ions in supramolecular chemistry. acs.org

Construction of Fused and Bridged Heterocyclic Systems

The strategic placement of reactive sites on this compound and its derivatives facilitates the construction of more elaborate fused and bridged heterocyclic systems. These complex structures are often key components in biologically active molecules and advanced materials.

A notable application is in the synthesis of thieno[2,3-b]pyridines. abertay.ac.uk For example, derivatives of this compound can be utilized to create these sulfur-containing fused systems, which are of interest for their potential biological activities. The synthesis of these compounds often involves multi-step reaction sequences that build upon the initial pyridine framework.

Moreover, the versatility of this compound extends to the synthesis of various other fused quinoline (B57606) systems, including thieno-, pyridazino-, tropono-, pyrano-, thiopyrano-, and furo-quinolines. researchgate.net This highlights the compound's role as a key intermediate in generating a broad spectrum of heterocyclic architectures. The ability to construct such diverse and complex ring systems underscores the importance of this compound as a fundamental building block in modern organic synthesis.

Precursor for Agrochemical Research and Development

The pyridine ring is a common motif in a multitude of agrochemicals, and this compound, along with its derivatives, serves as a crucial precursor in the development of new and effective crop protection agents. semanticscholar.org Its structural features can be strategically modified to design molecules with specific herbicidal, pesticidal, and insecticidal properties.

Synthesis of Novel Herbicidal Active Ingredients and Intermediates

This compound and related compounds are instrumental in the synthesis of novel herbicidal agents. For instance, substituted pyridine ketones have been identified as possessing significant herbicidal and plant growth-inhibitory properties. google.com The synthesis of these compounds often utilizes chloropyridine derivatives as starting materials.

A prominent example of a pyridine-based herbicide is fluazifop-butyl, which was the first herbicide to incorporate a trifluoromethylpyridine (TFMP) substructure. nih.gov The synthesis of such compounds often relies on key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF), which can be derived from precursors like 2-chloro-5-methylpyridine (B98176) through processes such as chlorination and fluorination. semanticscholar.orgnih.govjst.go.jp The introduction of the TFMP moiety has been shown to improve translocation and herbicidal activity. nih.govjst.go.jp

Research has also explored the herbicidal activity of nitropyridine-containing phenylaminoacetates and propionates, where 2-chloro-3(5)-nitropyridines are key starting materials. nih.gov One such derivative, ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate, demonstrated significant herbicidal activity against barnyard grass. nih.gov

Development of Pesticidal and Insecticidal Agent Scaffolds

The pyridine scaffold is a well-established pharmacophore in the design of insecticides. researchgate.net this compound and its analogues are valuable precursors for creating novel pesticidal and insecticidal agents. The development of new pyridine-based insecticides is driven by the need for more effective and environmentally benign pest management solutions in agriculture. researchgate.net

Research has focused on synthesizing various pyridine derivatives and evaluating their insecticidal activity against pests like the cowpea aphid (Aphis craccivora) and the cotton aphid (Aphis gossypii). researchgate.netresearchgate.net For example, studies have shown that certain thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines, synthesized from precursors like this compound, exhibit promising insecticidal properties. researchgate.net The structural modifications enabled by the reactivity of the chloro- and ethyl- groups allow for the fine-tuning of the molecule's bioactivity.

Furthermore, chloroacetamides, which can be synthesized from pyridine precursors, are recognized for their broad spectrum of activities, including potential use in agricultural applications against bacterial infections. researchgate.netresearchgate.net The insecticidal activity of some pyridine derivatives has been found to be comparable to that of commercial insecticides like acetamiprid. acs.org

Role in the Creation of Nitrogen Fertilizer Synergists

A significant application of a derivative of this compound is in the development of nitrogen fertilizer synergists. Specifically, 2-chloro-6-(trichloromethyl)pyridine, commonly known as nitrapyrin (B159567), is a registered pesticide used as a fertilizer additive. nih.gov Its primary function is to control nitrification in the soil by delaying the conversion of ammonium (B1175870) nitrogen to nitrite. nih.gov

Nitrapyrin selectively inhibits the activity of Nitrosomonas bacteria, which are responsible for the first step of nitrification. nih.gov By slowing down this process, it helps to prevent the loss of nitrogen from the soil, thereby improving the efficiency of nitrogen fertilizers. nih.gov This compound is often mixed with ammoniacal and urea-based fertilizers and applied to various crops, including corn, wheat, and sorghum. nih.gov

The development of nitrapyrin highlights the critical role that specifically functionalized pyridine compounds play in enhancing agricultural productivity and sustainability.

Intermediate in Medicinal Chemistry Research

This compound is a heterocyclic building block valued in medicinal chemistry for its utility in constructing complex bioactive molecules. The pyridine ring itself is a well-established "privileged scaffold," a structural framework that frequently appears in approved drugs and is known to interact with a wide range of biological targets. rsc.orgbeilstein-journals.orgresearchgate.net The specific arrangement of substituents on this compound—a reactive chlorine atom and an ethyl group—provides a strategic starting point for developing novel pharmacophores and exploring structure-activity relationships (SAR).

Design and Synthesis of Advanced Pharmacophores

The true utility of this compound as a chemical synthon lies in the reactivity of its chloro-substituent. The chlorine atom at the 2-position of the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) and serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions. These reactions allow for the precise and controlled introduction of various functional groups and molecular fragments, enabling the synthesis of advanced and diverse pharmacophores.

For instance, in a manner analogous to the synthesis of the antidiabetic drug Rosiglitazone, which involves the SNAr reaction of 2-chloropyridine (B119429) with an amine beilstein-journals.org, the chlorine atom of this compound can be displaced by oxygen, nitrogen, or sulfur nucleophiles. This reaction pathway is fundamental for linking the pyridine core to other cyclic or acyclic fragments. Furthermore, coupling reactions provide a powerful tool for creating carbon-carbon or carbon-heteroatom bonds. The synthesis of epibatidine (B1211577) analogs, potent nicotinic pharmacophores, has utilized the 2-chloro-5-pyridinyl moiety, which is coupled to other parts of the molecule in key synthetic steps. nih.gov These established synthetic strategies highlight the role of the chloro-pyridine scaffold in building molecular complexity.

Table 1: Key Synthetic Transformations Using the 2-Chloro-Pyridine Scaffold

| Reaction Type | Reagents | Resulting Linkage | Significance in Pharmacophore Design | Analogous Example Reference |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Alcohols, Amines, Thiols | C-O, C-N, C-S | Connects the pyridine scaffold to side chains or other ring systems. | beilstein-journals.org |

| Suzuki Coupling | Boronic acids/esters, Pd catalyst | C-C | Forms biaryl structures, crucial for many enzyme inhibitors and receptor ligands. | |

| Buchwald-Hartwig Amination | Amines, Pd catalyst | C-N | A modern and efficient method for forming carbon-nitrogen bonds. |

Exploration of Pyridine-Based Drug Scaffolds for Target Interaction Studies

Systematic modification of the pyridine scaffold is a cornerstone of drug discovery, used to probe the binding pockets of biological targets and optimize ligand affinity and selectivity. By synthesizing a series of related compounds where only one substituent or its position is varied, researchers can build a detailed understanding of the structure-activity relationship (SAR).

A clear demonstration of this principle is found in research on ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). A series of halo-substituted 3-(2(S)-azetidinylmethoxy)pyridines were synthesized and evaluated to understand how the position and nature of a halogen atom affect binding affinity. acs.org The study included a 2-chloro analog alongside 5- and 6-substituted halo-pyridines. The results showed that moving the halogen substituent around the pyridine ring dramatically impacted the binding affinity (Ki), as measured by competition with [³H]epibatidine. The 2-chloro, 2-bromo, and 2-iodo analogs all exhibited substantially lower affinity compared to analogs with halogens at the 5- or 6-position. acs.org This type of systematic exploration is crucial for fine-tuning a drug candidate's interaction with its intended target and is a primary application for scaffolds like this compound.

Table 2: In Vitro Binding Affinities of Halogenated Pyridine Analogs for nAChRs

| Compound (Substituent at Pyridine Ring) | Binding Affinity Ki (pM) |

|---|---|

| 2-Fluoro | 210 |

| 5-Fluoro | 11 |

| 6-Fluoro | 42 |

| 2-Chloro | >100,000 |

| 5-Chloro | 13 |

| 6-Chloro | 17 |

| 2-Bromo | >100,000 |

| 5-Bromo | 16 |

| 6-Bromo | 15 |

Data sourced from a study on halo-substituted 3-(2(S)-azetidinylmethoxy)pyridines, demonstrating the effect of substituent position on receptor binding. acs.org

Ligand Design and Coordination Chemistry

In addition to its role in medicinal chemistry, this compound serves as a precursor for the synthesis of sophisticated ligands for transition metals. The pyridine nitrogen atom is a classic coordination site, and by chemically modifying the rest of the ring, multidentate ligands can be created that bind metal ions with high affinity and specific geometries.

Synthesis of this compound-Derived Ligands for Transition Metals

The synthesis of multidentate ligands often involves introducing additional coordinating arms onto a central scaffold. For substituted pyridines, this can be achieved by leveraging reactive groups on the ring or its substituents. For example, a well-established route to creating tripodal, tetradentate ligands involves the reaction of 2-(aminomethyl)pyridine derivatives. In an analogous synthesis using the methyl-substituted counterpart, the ligand Tris[(2-(6-methylpyridyl))methyl]amine (TLA) was prepared from 2-(6-methylpyridyl)methylamine and 2-chloromethyl-6-methylpyridine. nih.gov This demonstrates a strategy where arms containing additional donor atoms (in this case, amines and other pyridyl groups) are built off the primary pyridine unit. Such a strategy could be adapted to this compound by first converting the ethyl group to a more reactive handle or by using the chloro- group as a site for coupling reactions to introduce coordinating sidearms.

Formation and Characterization of Metal-Organic Complexes

Once synthesized, ligands derived from substituted pyridines readily form complexes with a wide array of transition metals. The number of donor atoms and the ligand's flexibility dictate the resulting complex's geometry and stability. Even the simple, unmodified 2-ethylpyridine (B127773) ligand forms well-defined complexes with copper(II), resulting in structures with square planar or square pyramidal geometries. rsc.org

More complex multidentate ligands, such as the analogous TLA ligand, form highly stable complexes. The TLA ligand was used to synthesize a mercury(II) complex, which was characterized by X-ray crystallography as having a T-shaped geometry with the mercury ion coordinated to the central amine, one pyridyl nitrogen, and a carbon atom from an acetone-derived group. nih.gov The formation of such complexes is typically achieved by reacting the ligand with a metal salt (e.g., metal chlorides or perchlorates) in a suitable solvent. nih.govrsc.org The resulting metal-organic complexes are characterized using techniques like single-crystal X-ray diffraction to determine their precise three-dimensional structure, as well as IR and NMR spectroscopy to confirm the coordination of the ligand to the metal center. nih.govrsc.org

Table 3: Examples of Metal Complexes with Substituted Pyridine Ligands

| Ligand | Metal Ion | Complex Formula | Geometry | Reference |

|---|---|---|---|---|

| 2-Ethylpyridine (etpy) | Copper(II) | [Cu4OCl6(etpy)4] | Distorted Trigonal Bipyramidal | rsc.org |

Catalytic Applications in Organic Transformations (e.g., Polymerization, Oxidation)

Metal complexes featuring pyridine-based ligands are of immense interest in catalysis due to their ability to modulate the electronic and steric environment of the metal center, thereby controlling its reactivity. These complexes have found applications in a wide range of organic transformations, including oxidation, polymerization, and carbonylation reactions. acs.orgcore.ac.uk

Table 4: Analogous Catalytic Application of a Substituted Pyridine Complex

| Catalytic Reaction | Catalyst Precursor | Ligand | Electrophile/Substrate | Product | Key Finding | Reference |

|---|

Future Research Directions and Emerging Areas for 2 Chloro 6 Ethylpyridine

Exploration of Novel and Unconventional Reaction Pathways

Future research is geared towards uncovering new synthetic routes to and from 2-Chloro-6-ethylpyridine that offer advantages over traditional methods. Unconventional activation methods and reaction conditions are at the forefront of this exploration.

One promising area is the use of photocatalysis , which can enable novel transformations under mild conditions. For instance, photocatalytic methods are being explored for the synthesis of 2,6-dialkylpyridines, which could offer an alternative route to this compound precursors. These methods often utilize visible light and a photocatalyst to generate radical intermediates that can participate in C-C bond-forming reactions.

Flow chemistry represents another significant frontier. The use of continuous-flow reactors for the functionalization of 2-halopyridines can offer enhanced reaction control, improved safety for handling hazardous reagents, and the ability to screen a wide range of reaction conditions rapidly. researchgate.net Research into the application of flow chemistry for the synthesis and derivatization of this compound could lead to more efficient and scalable processes. researchgate.netresearchgate.net

Furthermore, the development of novel C-H functionalization strategies for pyridine (B92270) rings is a key area of interest. Directing group-assisted or transition-metal-catalyzed C-H activation can provide access to new derivatives of this compound that are not easily accessible through classical methods.

Development of Highly Stereoselective Synthetic Methods

The synthesis of chiral derivatives of this compound is crucial for applications in pharmaceuticals and agrochemicals, where stereochemistry often dictates biological activity. Consequently, the development of highly stereoselective synthetic methods is a major focus of future research.

Asymmetric catalysis is a powerful tool for achieving high enantioselectivity. Research into palladium-catalyzed asymmetric C(sp³)–H allylation of 2-alkylpyridines has shown promise for the enantioselective functionalization of the ethyl group in this compound. nih.gov The design of new chiral ligands is central to advancing this area. nih.gov Similarly, rhodium-catalyzed asymmetric hydrogenation of 2-pyridine ketones provides a pathway to chiral alcohols that could be precursors or derivatives of this compound. nih.gov

Chemoenzymatic synthesis offers a green and highly selective alternative to traditional chemical methods. nih.govacs.org The use of enzymes, either as isolated catalysts or in whole-cell systems, can enable the stereoselective synthesis of chiral pyridine derivatives. nih.govresearchgate.net For instance, enzymatic kinetic resolution of racemic intermediates can provide access to enantiomerically pure building blocks for the synthesis of chiral this compound analogues. researchgate.net

| Method | Focus | Potential Application to this compound | Key Research Areas |

| Asymmetric Catalysis | Enantioselective C-H functionalization of the alkyl side chain. | Direct asymmetric modification of the ethyl group. | Development of novel chiral ligands and catalyst systems. nih.gov |

| Chemoenzymatic Synthesis | Kinetic resolution of racemic intermediates or asymmetric dearomatization. | Production of enantiopure precursors or derivatives. | Discovery and engineering of novel enzymes. nih.govacs.org |

Integration with Machine Learning and Artificial Intelligence for Predictive Synthesis and Discovery

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and synthesis of new molecules, including derivatives of this compound. These computational tools can accelerate research by predicting reaction outcomes, optimizing reaction conditions, and even designing novel catalysts. joaiar.orgcatalysis-summit.comdigitellinc.compaperpublications.org

ML models can be trained on large datasets of chemical reactions to predict the feasibility and yield of a proposed synthetic step. nih.govrsc.org This can save significant time and resources in the laboratory by avoiding unpromising reaction pathways. For the synthesis of this compound, ML could be used to optimize the conditions for existing routes or to identify entirely new and more efficient synthetic strategies.

AI is also being employed in catalyst design . joaiar.orgcatalysis-summit.comdigitellinc.com By analyzing the relationship between catalyst structure and performance, AI algorithms can propose novel catalyst designs with improved activity, selectivity, and stability. arxiv.org This could lead to the development of more efficient catalysts for the synthesis of this compound or for its subsequent functionalization.

Furthermore, generative AI models can design novel molecules with desired properties. By inputting specific parameters, such as target biological activity or material properties, these models can generate new derivatives of this compound that have a high probability of success.

| AI/ML Application | Description | Relevance to this compound |

| Predictive Synthesis | ML models predict the outcome of chemical reactions. | Optimization of existing synthetic routes and discovery of new ones. |

| Catalyst Design | AI algorithms design novel catalysts with enhanced properties. | Development of more efficient and selective catalysts for synthesis and functionalization. joaiar.orgcatalysis-summit.com |

| de Novo Drug Design | Generative models propose new molecules with desired properties. | Discovery of novel derivatives with potential applications in medicine and materials science. |

Sustainable and Economically Viable Industrial Production Processes

Future research will increasingly focus on developing sustainable and economically viable industrial production processes for this compound. This involves the adoption of green chemistry principles to minimize environmental impact and reduce costs.

The use of greener solvents and catalytic methods is a key aspect of this endeavor. pharmaguideline.com Research into solvent-free reaction conditions or the use of benign solvents like water or ionic liquids can significantly reduce the environmental footprint of the synthesis. pharmaguideline.com The development of recyclable catalysts can also contribute to a more sustainable process.

Life cycle assessment (LCA) is another important tool for evaluating the environmental impact of a chemical process from cradle to grave. Future research will likely involve conducting LCAs for different synthetic routes to this compound to identify the most sustainable options.

Discovery of Uncharted Applications in Catalysis and Advanced Materials

While this compound is a well-established intermediate, there is significant potential for the discovery of new applications, particularly in the fields of catalysis and advanced materials.

As a ligand in coordination chemistry, this compound and its derivatives can be used to synthesize novel metal complexes with catalytic activity. ias.ac.in The electronic and steric properties of the pyridine ring can be tuned by modifying the substituents, allowing for the design of catalysts for specific reactions. acs.orgnih.govrsc.org Research into the catalytic applications of this compound-based metal complexes is an active area of investigation. ias.ac.in

In materials science , pyridine-containing polymers are known for their interesting electronic and optical properties. mit.eduresearchgate.netmdpi.com this compound could serve as a monomer or a functional building block for the synthesis of novel polymers with tailored properties. mdpi.com For example, the incorporation of this unit into conjugated polymers could lead to new materials for organic light-emitting diodes (OLEDs) or sensors. The halogen atom also provides a handle for further functionalization, including the formation of halogen bonds in supramolecular materials. researchgate.net

| Application Area | Potential Role of this compound | Research Focus |

| Catalysis | As a ligand for the synthesis of novel metal catalysts. | Design and synthesis of new coordination complexes and evaluation of their catalytic activity. ias.ac.in |

| Advanced Materials | As a monomer or functional unit in the synthesis of novel polymers. | Development of new functional polymers with tailored electronic, optical, or self-assembly properties. mdpi.commdpi.com |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-6-ethylpyridine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves chlorination of 2-ethylpyridine derivatives. A common approach uses thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under reflux in anhydrous solvents like dichloromethane or toluene . Optimization includes controlling temperature (60–100°C), stoichiometric excess of chlorinating agents, and inert atmospheres to minimize side reactions. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- NMR : ¹H NMR in CDCl₃ reveals distinct aromatic proton signals (δ 7.2–8.5 ppm) and ethyl group splitting (δ 1.2–2.8 ppm). ¹³C NMR identifies the chlorine-substituted carbon (δ ~150 ppm) .

- FT-IR : Key peaks include C-Cl stretching (~700 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .

- Mass Spectrometry : Electron ionization (EI-MS) shows the molecular ion peak at m/z 141.6 (C₇H₈ClN) with fragmentation patterns confirming the ethyl and chloro substituents .

Q. How does the reactivity of this compound vary under nucleophilic substitution vs. cross-coupling conditions?

- Methodological Answer :

- Nucleophilic Substitution : The chloro group at the 2-position is susceptible to SNAr reactions with strong nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents (DMF, DMSO) at elevated temperatures (80–120°C) .

- Cross-Coupling : Suzuki-Miyaura coupling requires palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids in aqueous/base conditions (K₂CO₃, dioxane) to retain the ethyl group .

Advanced Research Questions

Q. What computational strategies (e.g., DFT) predict the electronic properties and substitution reactivity of this compound?

- Methodological Answer : Hybrid functionals like B3LYP (combining exact exchange and gradient-corrected correlation ) with basis sets (6-31G*) model chlorine’s electron-withdrawing effects. Key outputs:

- HOMO/LUMO maps to identify reactive sites.

- Transition-state analysis for substitution barriers using Gaussian or ORCA software .

- Solvent effects via PCM (Polarizable Continuum Model) improve accuracy for solution-phase reactivity .

Q. How can researchers design and characterize coordination complexes using this compound as a ligand?

- Methodological Answer :

- Synthesis : React this compound with metal salts (e.g., CuCl₂, Ni(NO₃)₂) in ethanol/water under nitrogen. Monitor pH to avoid hydrolysis .

- Characterization :

- X-ray Crystallography : Resolve bonding geometry (e.g., monodentate vs. bridging modes).

- EPR/Magnetic Studies : Detect metal-ligand charge transfer in paramagnetic complexes .

- TGA : Assess thermal stability and ligand dissociation temperatures .

Q. What experimental and statistical approaches resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Systematic Replication : Reproduce assays (e.g., enzyme inhibition, cytotoxicity) under standardized conditions (pH, temperature, solvent controls) .

- Meta-Analysis : Use tools like RevMan to compare datasets, identifying outliers due to impurities or solvent effects .

- Dose-Response Curves : IC₅₀ values derived from nonlinear regression (GraphPad Prism) minimize variability in bioactivity studies .

Methodological Tables

Table 1 : Key Synthetic Parameters for this compound

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Chlorinating Agent | POCl₃ (1.5 eq) | |

| Solvent | Anhydrous DCM | |

| Temperature | 80°C (reflux) | |

| Purification | Column Chromatography |

Table 2 : Computational Parameters for Reactivity Prediction

| Functional | Basis Set | Solvent Model | Software | Reference |

|---|---|---|---|---|

| B3LYP | 6-31G* | PCM (Water) | Gaussian | |

| ωB97XD | def2-TZVP | None | ORCA |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.